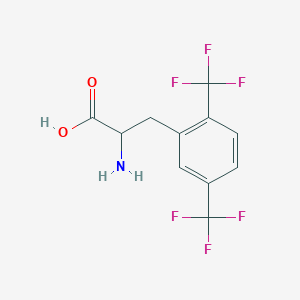
2,5-Bis(trifluoromethyl)-DL-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of two trifluoromethyl groups attached to the phenyl ring. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl groups, which can influence the compound’s reactivity, stability, and interactions with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trifluoromethyl)-DL-phenylalanine typically involves the introduction of trifluoromethyl groups onto a phenylalanine precursor. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(trifluoromethyl)-DL-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential effects on protein structure and function due to the presence of trifluoromethyl groups.
Medicine: Investigated for its potential use in drug design and development, particularly in enhancing the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,5-Bis(trifluoromethyl)-DL-phenylalanine involves its interaction with biological molecules, such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity to its molecular targets by increasing hydrophobic interactions and altering the electronic environment of the phenyl ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis(trifluoromethyl)phenylacetic acid
- 2,5-Bis(trifluoromethyl)benzyl alcohol
- 2,5-Bis(trifluoromethyl)thiophene
Uniqueness
2,5-Bis(trifluoromethyl)-DL-phenylalanine is unique due to its amino acid structure combined with the presence of two trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-2-7(11(15,16)17)5(3-6)4-8(18)9(19)20/h1-3,8H,4,18H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSSWZMUJYBVRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386274.png)
![1-(1,3-Dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2386275.png)
![N-[(2-methoxyphenyl)methyl]-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2386277.png)
![5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2386279.png)
![(2,5-Dioxopyrrolidin-1-yl) 8-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;chloride](/img/structure/B2386281.png)
![N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2386282.png)
![3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2386283.png)
![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2386287.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2386289.png)


![3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2386293.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2386296.png)
